
Butyl(chloro)diphenylsilane
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Overview
Description
Butyl(chloro)diphenylsilane, also known as tert-Butyl(chloro)diphenylsilane, is an organosilicon compound with the molecular formula C16H19ClSi. It is a colorless to pale brown oily liquid with a pungent odor. This compound is primarily used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers .
Preparation Methods
Butyl(chloro)diphenylsilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include a temperature range of 50-75°C and the use of solvents such as tetrahydrofuran .
Industrial production methods involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The compound is often purified through distillation under reduced pressure to achieve high purity levels .
Chemical Reactions Analysis
Reaction with Alcohols to Form Silyl Ethers
TBDPSCl reacts with primary and secondary alcohols under mild conditions to form stable silyl ethers, protecting hydroxyl groups during multi-step syntheses.
Mechanism :
The chlorine atom in TBDPSCl acts as a leaving group, enabling nucleophilic attack by the alcohol's oxygen. A base (e.g., imidazole) neutralizes the generated HCl, driving the reaction to completion .
Conditions :
-
Solvent : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
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Base : Imidazole, triethylamine.
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Temperature : 0–25°C.
Example :
Benzyl alcohol reacts with TBDPSCl in DMF/imidazole to yield benzyl tert-butyldiphenylsilyl ether in >90% yield within 15 minutes .
Substrate | Product | Conditions | Yield |
---|---|---|---|
Primary alcohols | Silyl ethers | DMF, imidazole, 25°C | 85–95% |
Secondary alcohols | Silyl ethers | THF, imidazole, 0°C → 25°C | 70–85% |
Steric Effects :
The tert-butyl group impedes reactions at sterically hindered sites, favoring protection of less bulky hydroxyl groups .
Reaction with Amines and Ammonia
TBDPSCl undergoes substitution with ammonia or amines to produce silylamines, intermediates for further functionalization.
Conditions :
-
Solvent : Pentane or hexane.
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Reagents : Ammonia, primary/secondary amines.
Example :
Reaction with tert-butyllithium in pentane yields tert-butyldiphenylsilyl lithium, a precursor for silicon-containing polymers .
Reaction with Hemiacetals
Unlike smaller silylating agents, TBDPSCl reacts with hemiacetals to form ring-opened silyl ether carbonyl compounds due to steric hindrance .
Mechanism :
The bulky TBDPS group prevents mixed acetal formation, leading to cleavage of the hemiacetal ring and silylation of the resulting alcohol.
Example :
Reaction with glucose-derived hemiacetals selectively protects the least hindered hydroxyl group, enabling regioselective glycosylation .
Comparative Analysis with Other Silylating Agents
TBDPSCl’s stability and selectivity distinguish it from similar reagents:
Reagent | Stability in Acid | Steric Hindrance | Selectivity |
---|---|---|---|
TBDPSCl | High | High | Primary > Secondary |
TMSCl (Trimethylsilyl) | Low | Low | Non-selective |
TBSCl (tert-Butyldimethylsilyl) | Moderate | Moderate | Moderate |
Role in Carbohydrate Chemistry
TBDPSCl selectively protects hydroxyl groups in monosaccharides, enabling controlled synthesis of complex glycans:
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Example : Protection of the 6-OH group in glucose derivatives, leaving other hydroxyls available for glycosylation .
Key Research Findings
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Steric Control : TBDPSCl’s bulk prevents undesired side reactions in sterically crowded environments .
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Thermal Stability : Silyl ethers derived from TBDPSCl withstand temperatures up to 100°C, facilitating high-temperature reactions .
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Deprotection : TBAF (tetrabutylammonium fluoride) cleaves TBDPS ethers under mild conditions .
Scientific Research Applications
tert-Butyl(chloro)diphenylsilane, also known as tert-Butyldiphenylchlorosilane, is a silane protectant used to produce stable intermediates by silylation substitution in compounds containing reactive hydrogen, such as hydroxyl, carboxyl, and amino groups . It has a molecular formula of C16H19ClSi .
Applications in Consumer Products
tert-Butyl-phenolic antioxidants (TBP-AOs), which include tert-Butyl(chloro)diphenylsilane, are utilized as stabilizers and protectants in various consumer products like adhesives, sealants, lubricants, greases, plastics, polymers, rubber, cosmetics, personal care products, food, and coatings .
Organic Synthesis
tert-Butyl diphenyl chlorosilane is widely used in organic synthesis, particularly in medicine synthesis, because silane protection and the high transformation efficiency of protective reactions are valuable .
Preparation Method
A method for preparing tert-butyl diphenyl chlorosilane involves using raw materials such as tetrahydrofuran, magnesium, tert-butyl chloride, and diphenyl dichlorosilane . The process includes reacting tetrahydrofuran, magnesium, and tert-butyl chloride, followed by the addition of a catalyst and diphenyl dichlorosilane. The resulting mixture undergoes a reaction at a constant temperature, and after completion, an inert solvent like methylbenzene is added. The solution is filtered, and the filtrate is distilled under reduced pressure to obtain tert-butyl diphenyl chlorosilane .
Polysiloxane Synthesis
Mechanism of Action
The primary mechanism of action for butyl(chloro)diphenylsilane involves its role as a silylating reagent. It reacts with hydroxyl groups in alcohols, forming stable silyl ethers. This reaction protects the hydroxyl group from further reactions, allowing for selective transformations in complex organic synthesis . The molecular targets include hydroxyl groups in various organic molecules, and the pathways involved are typical nucleophilic substitution reactions .
Comparison with Similar Compounds
Butyl(chloro)diphenylsilane can be compared with other silylating agents such as:
Trimethylsilyl chloride (TMSCl): TMSCl is a more volatile and less sterically hindered silylating agent compared to this compound.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier than this compound and provides greater steric protection.
tert-Butyldimethylsilyl chloride (TBDMSCl): TBDMSCl is similar in steric bulk to this compound but has different reactivity and stability profiles.
The uniqueness of this compound lies in its balance of steric bulk and reactivity, making it suitable for a wide range of silylation reactions .
Properties
CAS No. |
24635-48-1 |
---|---|
Molecular Formula |
C16H19ClSi |
Molecular Weight |
274.86 g/mol |
IUPAC Name |
butyl-chloro-diphenylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
GTXRYQGMNAPQDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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